N-benzyl-N-methylazepan-4-amine
Overview
Description
N-benzyl-N-methylazepan-4-amine is a synthetic compound with the CAS Number: 1339192-22-1 . It has a molecular weight of 218.34 .
Molecular Structure Analysis
The IUPAC name for N-benzyl-N-methylazepan-4-amine is N-benzyl-N-methyl-4-azepanamine . The InChI code for this compound is 1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 .Physical And Chemical Properties Analysis
N-benzyl-N-methylazepan-4-amine is a liquid at room temperature .Scientific Research Applications
1. Conformational Analyses and Amide Bond Distortions in Heterocycles
The study by Qadir et al. (2005) involved the synthesis of 1-benzazepine heterocycles using transition-metal-catalyzed processes. These compounds, related to N-benzyl-N-methylazepan-4-amine, were analyzed for their solution- and solid-state structures using dynamic NMR spectroscopy and X-ray crystallography. This research highlights the importance of amide bond distortions in determining the stability and conformational dynamics of these heterocycles (Qadir et al., 2005).
2. Synthesis and Spectroscopic Analysis of Novel Heterocyclic Hybrids
Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to N-benzyl-N-methylazepan-4-amine. These compounds were analyzed using spectroscopic and X-ray diffraction techniques, providing insights into their molecular structures and potential for applications in various fields, including nonlinear optical properties (Almansour et al., 2016).
3. Microwave-Assisted Synthesis of Benzazepines
Sarkar et al. (2012) focused on the microwave-assisted synthesis of 3-benzazepin-2-ones, which are structurally similar to N-benzyl-N-methylazepan-4-amine. This research is significant for understanding the efficient synthesis methods of benzazepines, highlighting their potential applications in various fields, including receptor affinity (Sarkar et al., 2012).
4. Trisubstituted Benzazepin-3-ones Synthesis
Van der Poorten et al. (2018) developed an efficient one-pot strategy to synthesize trisubstituted 2-benzazepin-3-ones. This research is relevant for understanding the chemical synthesis of complex molecules similar to N-benzyl-N-methylazepan-4-amine, with potential applications in medicinal chemistry (Van der Poorten et al., 2018).
Safety And Hazards
N-benzyl-N-methylazepan-4-amine is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-benzyl-N-methylazepan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRVFXFCKIOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylazepan-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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